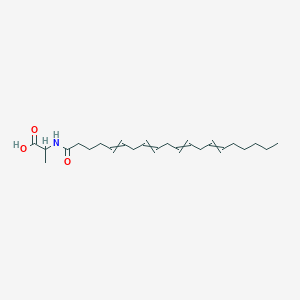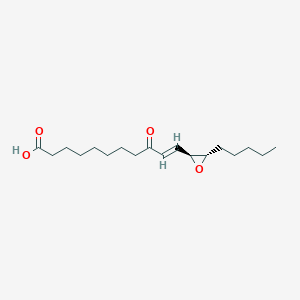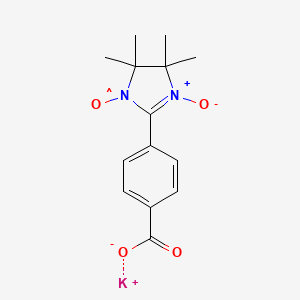
Carboxy-PTIO (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO (potassium) involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the potassium salt .
Industrial Production Methods: In industrial settings, the production of Carboxy-PTIO (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
化学反应分析
Types of Reactions: Carboxy-PTIO (potassium) primarily undergoes reactions with nitric oxide (NO) to form nitrogen dioxide (NO₂). This reaction is rapid and occurs under various conditions, making Carboxy-PTIO (potassium) an effective nitric oxide scavenger .
Common Reagents and Conditions:
Reagents: Nitric oxide (NO), potassium hydroxide (for synthesis).
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products: The major product formed from the reaction of Carboxy-PTIO (potassium) with nitric oxide is nitrogen dioxide (NO₂) .
科学研究应用
Carboxy-PTIO (potassium) has a wide range of applications in scientific research, including:
作用机制
Carboxy-PTIO (potassium) exerts its effects by reacting stoichiometrically with nitric oxide (NO) to produce nitrogen dioxide (NO₂). This reaction effectively scavenges free nitric oxide radicals, thereby inhibiting their biological and chemical activities . The compound targets nitric oxide directly and prevents its interaction with other molecules, which can lead to various physiological and pathological effects .
相似化合物的比较
Carboxy-PTIO (potassium) is unique in its strong inhibitory effects on nitric oxide compared to other similar compounds. Some similar compounds include:
- NMMA (NG-monomethyl-L-arginine): A nitric oxide synthase inhibitor with weaker inhibitory effects compared to Carboxy-PTIO (potassium) .
- NOARG (NG-nitro-L-arginine): Another nitric oxide synthase inhibitor with less potency than Carboxy-PTIO (potassium) .
Carboxy-PTIO (potassium) stands out due to its higher potency and stability, making it a preferred choice in research and industrial applications .
属性
分子式 |
C14H16KN2O4 |
|---|---|
分子量 |
315.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
InChI 键 |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
规范 SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


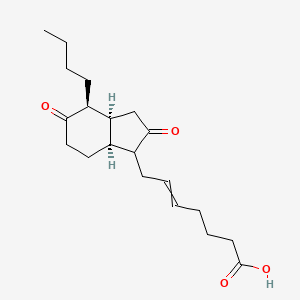
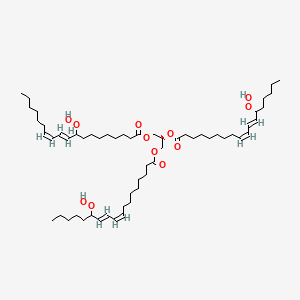

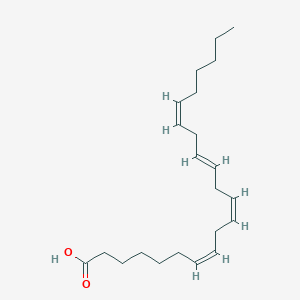
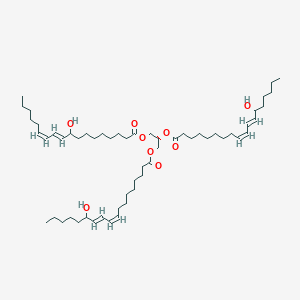
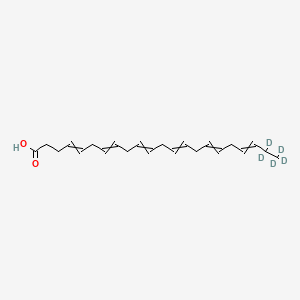
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
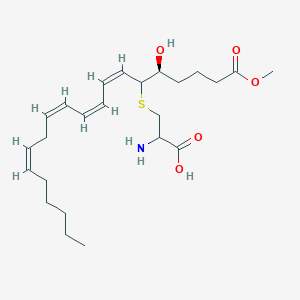
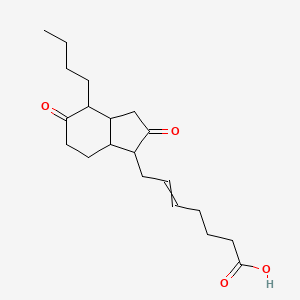
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)
